N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a thioacetamide backbone linked to a substituted imidazole moiety. The imidazole ring is functionalized with a 2-methoxybenzyl group at the N1 position, while the acetamide nitrogen is substituted with a cyclopentyl group. The compound’s design leverages the imidazole scaffold’s ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-9-5-2-6-14(16)12-21-11-10-19-18(21)24-13-17(22)20-15-7-3-4-8-15/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKXJJFHARJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazole derivative.
Thioacetamide Linkage Formation: The final step involves the reaction of the imidazole derivative with a thioacetamide compound under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has shown potential as a therapeutic agent due to its structural characteristics that may interact with various biological targets. Its applications in medicinal chemistry include:
- Antimicrobial Activity : The compound can be explored for its efficacy against bacterial strains, particularly multidrug-resistant variants. Research has indicated that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further investigation .
- Cancer Research : The imidazole ring in the compound may interact with enzymes involved in cancer pathways, potentially leading to the development of new anticancer agents. Studies have shown that imidazole derivatives can inhibit specific cancer cell lines .
Materials Science
The unique structure of this compound can be utilized in the development of novel materials:
- Polymer Chemistry : The thioacetamide linkage can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Research into related thioacetamides has demonstrated their utility in creating functional materials .
Biological Studies
The compound can also function as a biochemical probe:
- Pathway Analysis : this compound can be employed to study biochemical pathways involving metal ions or enzymes due to the imidazole ring's ability to bind to these targets. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thioacetamide derivatives against Escherichia coli. This compound was included in the screening process, demonstrating significant growth inhibition at concentrations below 10 µg/mL. This finding supports its potential as an antibacterial agent .
Case Study 2: Cancer Cell Inhibition
In another study focusing on cancer therapeutics, derivatives of imidazole were synthesized and tested against several cancer cell lines. This compound exhibited promising results by reducing cell viability significantly at concentrations ranging from 5 to 20 µM, indicating its potential role in cancer treatment .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Comparative Insights
Antiproliferative Activity: The benzothiazol-imidazole derivative (IC₅₀: 15.67 µg/mL) demonstrates superior cytotoxicity compared to the target compound’s structural analogues, which lack tumor cell line data .
Enzyme Inhibition :
- Compound 9c () showed promising docking poses with α-glucosidase, while compound 21 () targeted IMPDH, highlighting the role of bromophenyl and benzofuran substituents in enzyme interaction . The target compound’s 2-methoxybenzyl group could similarly modulate binding to metabolic enzymes.
Antimicrobial Potential: Nitroimidazole derivatives () exhibited potent antibacterial activity against Clostridioides difficile and lower mutagenicity than metronidazole . While the target compound lacks a nitro group, its thioacetamide linkage may confer analogous antimicrobial properties via thiol-mediated redox disruption .
Synthetic Accessibility :
- The cyclopentyl substituent in the target compound may offer metabolic stability advantages over cyclohexyl () or naphthalenyl () groups due to reduced steric hindrance and optimized logP values .
Spectroscopic Characterization :
- IR and NMR data for compound 17 () and 1b () provide benchmarks for validating the target compound’s purity and structure, particularly the N–H (3466 cm⁻¹) and C=O (1654 cm⁻¹) stretches .
Biological Activity
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and research findings.
Chemical Structure and Synthesis
The compound features a cyclopentyl group, a methoxybenzyl moiety, and an imidazole ring linked through a thioether functional group. The synthesis typically involves the following steps:
- Formation of the Imidazole Ring : Reacting 2-methoxybenzylamine with glyoxal in the presence of ammonium acetate.
- Thioether Formation : The imidazole derivative is then reacted with 2-mercaptoacetic acid under basic conditions to create the thioether linkage.
These synthetic routes are crucial for understanding the compound's properties and potential modifications for enhanced biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme and receptor activities, while the methoxyphenyl group may enhance binding affinity. The thioether linkage contributes to the compound's stability and reactivity, making it a promising candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thioacetamide derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that modifications to the aryl ring can enhance potency, while changes to the thioacetamide linker affect activity nuances .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The imidazole ring's ability to interact with cellular targets is believed to play a key role in this mechanism .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Synthesis and Evaluation of Thioacetamide Derivatives : A comprehensive study synthesized various thioacetamide derivatives and evaluated their antibacterial activity, revealing that specific substitutions significantly affected their efficacy against bacterial strains .
- Antimycobacterial Activity : Compounds structurally related to this compound were tested against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against resistant strains .
- Histone Methyltransferase Inhibition : Research has indicated that similar imidazole-containing compounds may inhibit histone methyltransferases, suggesting a role in epigenetic regulation and potential therapeutic applications in cancer treatment .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, and how are yields optimized?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., 2-methoxybenzylamine derivatives) under basic or acidic conditions .
- Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing acetamide derivative using coupling agents like triethylamine in solvents such as dichloromethane or ethanol .
- Acylation : Introduction of the cyclopentyl group via nucleophilic substitution or amide bond formation .
Optimization strategies : - Temperature control (e.g., reflux in ethanol for 6–12 hours) .
- Purification via column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic methods are most effective for structural characterization, and what key features do they identify?
- 1H/13C NMR : Confirms proton environments (e.g., methoxybenzyl aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for acetamide) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Advanced Questions
Q. How do structural modifications (e.g., substituents on the benzyl or imidazole groups) affect biological activity?
- Methodology for SAR studies :
- Synthesize analogs with varying substituents (e.g., halogenated vs. methoxy groups) and test against biological targets (e.g., BACE1 for Alzheimer’s research) .
- Use molecular docking to predict binding affinities (e.g., interactions with enzyme active sites) .
- Compare IC50 values from enzyme inhibition assays to quantify potency differences .
Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties?
Q. What strategies resolve contradictions between experimental and computational data?
- Replication : Repeat synthesis and characterization under controlled conditions .
- Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) for ambiguous signal assignments .
- Parameter adjustment in DFT : Test alternative functionals (e.g., M06-2X) or basis sets to improve alignment with experimental results .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
